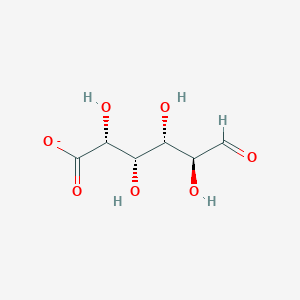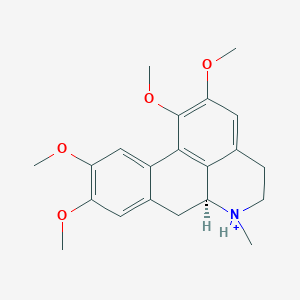![molecular formula C8H19N3O B1231729 1-[3-(Dimethylamino)propyl]-3-Ethylharnstoff CAS No. 32897-26-0](/img/structure/B1231729.png)
1-[3-(Dimethylamino)propyl]-3-Ethylharnstoff
Übersicht
Beschreibung
1-[3-(Dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C8H19N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pale yellow liquid form and its solubility in water .
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)propyl]-3-ethylurea has a wide range of applications in scientific research:
Biochemische Analyse
Biochemical Properties
1-[3-(Dimethylamino)propyl]-3-ethylurea plays a significant role in biochemical reactions, particularly in the synthesis of cabergoline . It interacts with various enzymes and proteins, including dopamine receptors. The compound’s interaction with dopamine receptors is crucial for its role in treating Parkinson’s disease. Additionally, 1-[3-(Dimethylamino)propyl]-3-ethylurea is soluble in water and incompatible with oxidizing agents .
Cellular Effects
1-[3-(Dimethylamino)propyl]-3-ethylurea influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect dopamine receptor signaling, which is essential for its therapeutic effects in Parkinson’s disease
Molecular Mechanism
The molecular mechanism of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves its interaction with dopamine receptors. The compound binds to these receptors, activating them and leading to downstream signaling events that are beneficial in treating Parkinson’s disease . Additionally, 1-[3-(Dimethylamino)propyl]-3-ethylurea may interact with other biomolecules, such as enzymes, to modulate their activity and influence cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Dimethylamino)propyl]-3-ethylurea have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(Dimethylamino)propyl]-3-ethylurea remains stable under specific conditions, but its degradation can lead to reduced efficacy . Long-term effects on cellular function are still being investigated.
Dosage Effects in Animal Models
The effects of 1-[3-(Dimethylamino)propyl]-3-ethylurea vary with different dosages in animal models. At therapeutic doses, the compound has been shown to be effective in treating Parkinson’s disease symptoms. At higher doses, toxic or adverse effects may be observed . Threshold effects and the compound’s safety profile are essential considerations in its use.
Metabolic Pathways
1-[3-(Dimethylamino)propyl]-3-ethylurea is involved in various metabolic pathways, including those related to dopamine receptor signaling. The compound interacts with enzymes and cofactors that play a role in its metabolism. These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall efficacy and safety .
Transport and Distribution
The transport and distribution of 1-[3-(Dimethylamino)propyl]-3-ethylurea within cells and tissues are critical for its activity. The compound is transported via specific transporters and binding proteins, which influence its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic effects.
Subcellular Localization
1-[3-(Dimethylamino)propyl]-3-ethylurea’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s interaction with its target biomolecules and its overall efficacy.
Vorbereitungsmethoden
The synthesis of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves several steps. One common method includes the reaction of ethylamine with 1,3-dimethylaminopropylamine in the presence of a suitable solvent like chloroform. The reaction is typically carried out at low temperatures (10-15°C) to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.
Analyse Chemischer Reaktionen
1-[3-(Dimethylamino)propyl]-3-ethylurea undergoes various chemical reactions, including:
Wirkmechanismus
The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves its ability to activate carboxyl groups, facilitating the formation of amide bonds. This process is crucial in peptide synthesis and other biochemical applications. The compound interacts with carboxyl groups to form an O-acylisourea intermediate, which then reacts with amino groups to form stable amide bonds .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Dimethylamino)propyl]-3-ethylurea can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used as a carboxyl-activating agent but has different solubility and stability properties.
N,N-Dimethyl-1,3-propanediamine: Another similar compound used in organic synthesis, but with different reactivity and applications.
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJUYARYEXGDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400678 | |
| Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32897-26-0 | |
| Record name | Edc urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[3-(dimethylamino)propyl]-3-ethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDC UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cabergoline exert its effects within the body, and what are the downstream consequences?
A1: Cabergoline functions as a dopamine receptor agonist, displaying a high affinity for the D2 receptor subtype []. This interaction is particularly relevant in the pituitary gland, where dopamine serves as a primary regulator of prolactin secretion. By binding to D2 receptors, cabergoline mimics dopamine's inhibitory action, effectively reducing prolactin levels. [, ]. This mechanism has been demonstrated in both in vitro and in vivo studies, highlighting its potential in conditions characterized by hyperprolactinemia. [, ].
Q2: What is the structural characterization of cabergoline?
A2: Cabergoline is chemically defined as 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea. Its molecular formula is C26H37N5O2, and it possesses a molecular weight of 451.62 g/mol [].
Q3: Can you elaborate on the relationship between cabergoline and stress-induced sleep alterations, particularly regarding REM sleep?
A3: Research suggests a link between cabergoline's prolactin-lowering effects and changes in REM sleep, especially in the context of stress. In a study using a mouse model, pre-treatment with cabergoline was found to block the typical increase in REM sleep usually observed after restraint stress in male mice. Interestingly, this effect was not observed in female mice, despite cabergoline reducing basal REM sleep in this group. []. These findings suggest a complex interplay between cabergoline, prolactin, and sex-specific responses to stress, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Methoxyphenyl)-3,5,6,7,8,9-hexahydrocyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1231647.png)
![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)
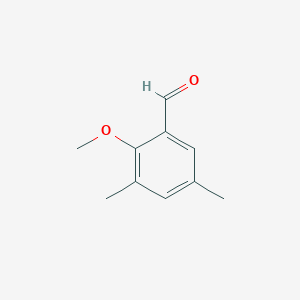
![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)
![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)
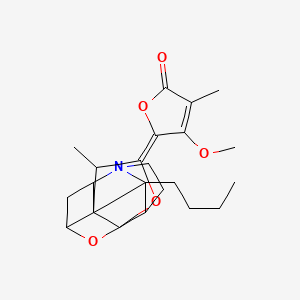
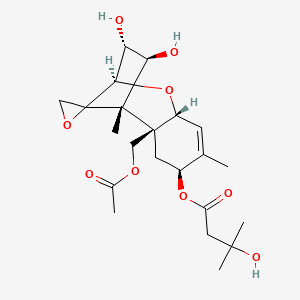
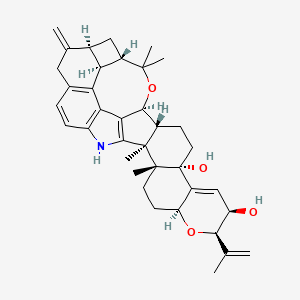
![4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B1231657.png)
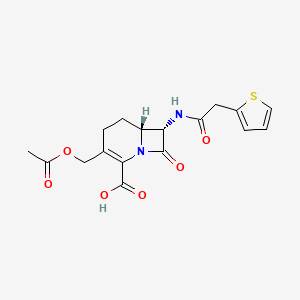
![acetic acid [(3S,5S,10S,13S)-17-acetyl-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1231662.png)
